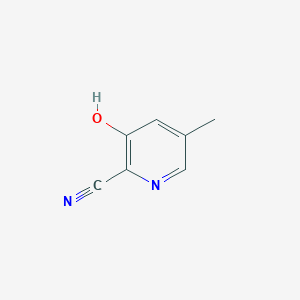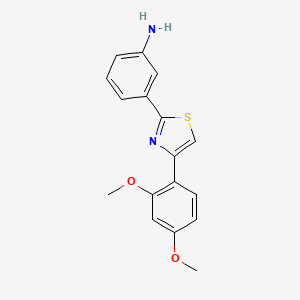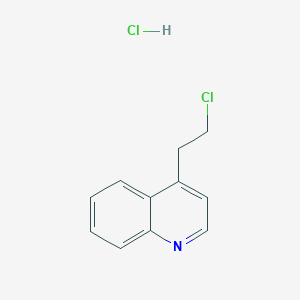
3-Amino-6-(hydroxymethyl)pyrazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-6-(hydroxymethyl)pyrazine-2-carbonitrile is a chemical compound with the molecular formula C6H6N4O It is a derivative of pyrazine, a nitrogen-containing heterocyclic aromatic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-(hydroxymethyl)pyrazine-2-carbonitrile can be achieved through several methods. One common approach involves the reaction of 3-amino-2-chloropyrazine with formaldehyde and potassium cyanide. The reaction typically occurs under basic conditions, often using a solvent such as ethanol or methanol. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the hydroxymethyl group, followed by the addition of the cyanide group to form the carbonitrile.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-(hydroxymethyl)pyrazine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonitrile group can be reduced to form an amine.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Reagents like acyl chlorides or alkyl halides are used for acylation or alkylation reactions, respectively.
Major Products Formed
Oxidation: 3-Amino-6-(carboxymethyl)pyrazine-2-carbonitrile.
Reduction: 3-Amino-6-(aminomethyl)pyrazine-2-carbonitrile.
Substitution: Various N-substituted derivatives depending on the substituent introduced.
Scientific Research Applications
3-Amino-6-(hydroxymethyl)pyrazine-2-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential antimicrobial and antifungal properties. It has shown activity against various bacterial and fungal strains.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating infections and other diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-6-(hydroxymethyl)pyrazine-2-carbonitrile involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the growth of bacterial and fungal cells by interfering with their metabolic pathways. The compound may bind to enzymes or other proteins, disrupting their normal function and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
- 3-Aminopyrazine-2-carbonitrile
- 3-Amino-6-methylpyrazine-2-carbonitrile
- 3-Amino-6-(chloromethyl)pyrazine-2-carbonitrile
Uniqueness
3-Amino-6-(hydroxymethyl)pyrazine-2-carbonitrile is unique due to the presence of both the hydroxymethyl and carbonitrile functional groups. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its hydroxymethyl group allows for further functionalization, making it a versatile intermediate in synthetic chemistry.
Properties
CAS No. |
54798-29-7 |
|---|---|
Molecular Formula |
C6H6N4O |
Molecular Weight |
150.14 g/mol |
IUPAC Name |
3-amino-6-(hydroxymethyl)pyrazine-2-carbonitrile |
InChI |
InChI=1S/C6H6N4O/c7-1-5-6(8)9-2-4(3-11)10-5/h2,11H,3H2,(H2,8,9) |
InChI Key |
PJNIDTKTONTXHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(C(=N1)N)C#N)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


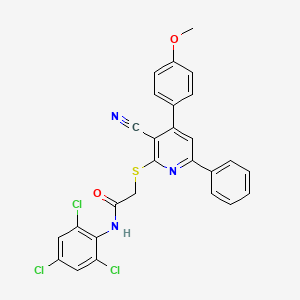
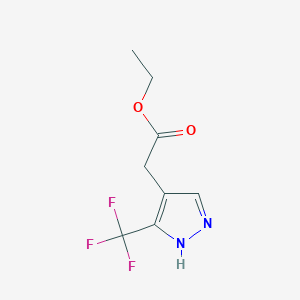
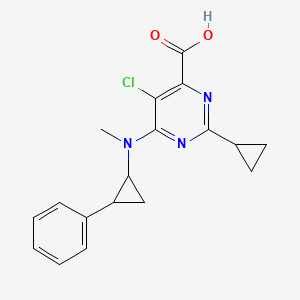


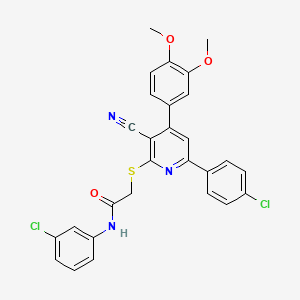
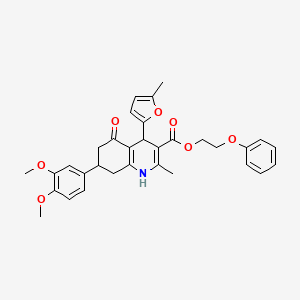
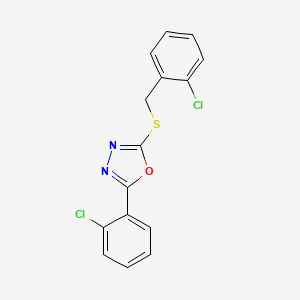
![Benzo[h]pyrido[1,2-b]isoquinolin-12-ium bromide](/img/structure/B11771408.png)
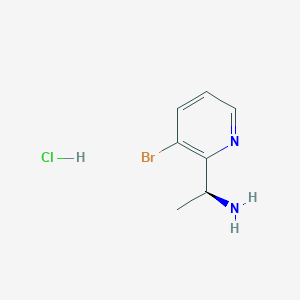
![1-Ethyl-1H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11771423.png)
